molecular formula C13H12BrNO B316168 4-[(3-Bromobenzyl)amino]phenol

4-[(3-Bromobenzyl)amino]phenol

Cat. No.: B316168
M. Wt: 278.14 g/mol
InChI Key: QBPOMTMFNNDMEB-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)amino]phenol is a brominated aromatic compound featuring a benzylamino group attached to the para position of a phenol ring. Its molecular formula is C₁₃H₁₂BrNO, with a calculated molecular weight of 278.15 g/mol.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

4-[(3-bromophenyl)methylamino]phenol

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-8,15-16H,9H2

InChI Key

QBPOMTMFNNDMEB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Notable Properties/Interactions Reference
4-[(3-Bromobenzyl)amino]phenol 3-Bromo on benzyl, amino linkage C₁₃H₁₂BrNO 278.15 (calculated) Inferred steric and electronic effects from bromine
4-[(4-Nitrobenzylidene)amino]phenol 4-Nitro, Schiff base linkage C₁₃H₁₀N₂O₃ 254.24 C–H···O and O–H···O hydrogen bonds; π-π stacking [4, 12]
4-Benzyloxy phenol Benzyloxy group C₁₃H₁₂O₂ 200.23 Ether linkage; used in derivatization [10]
(3-Amino-4-bromophenyl)methanol 3-Bromo, 4-amino, hydroxymethyl C₇H₈BrNO 202.05 Adjacent bromo and amino groups; hydrogen bonding [11]
4-Aminobenzylamine Benzylamine with para-NH₂ C₇H₁₀N₂ 122.17 Substrate for enzymatic studies [2]
Key Observations :
  • Substituent Effects: Bromine vs. Nitro: The 3-bromo substituent in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in 4-[(4-nitrobenzylidene)amino]phenol. This difference impacts hydrogen-bonding capabilities and molecular packing . Amino vs. Ether Linkage: The benzylamino group in the target compound enables hydrogen bonding via the –NH– group, whereas benzyloxy derivatives (e.g., 4-benzyloxy phenol) rely on ether linkages, which limit hydrogen-bond donor capacity .

Physical and Intermolecular Properties

  • Crystallinity and Packing: The nitro-substituted analog forms layered structures via C–H···O and O–H···O hydrogen bonds, stabilized further by π-π stacking (centroid distances: 3.73–3.85 Å) .
  • Solubility: Bromine’s hydrophobicity likely decreases aqueous solubility compared to nitro or amino-substituted analogs.

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